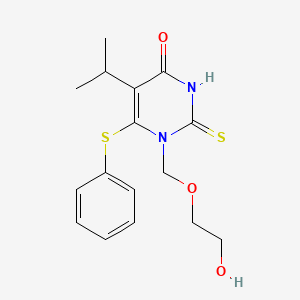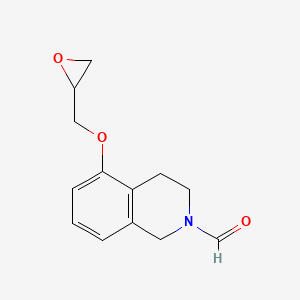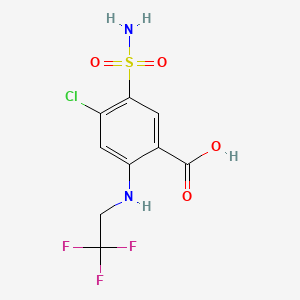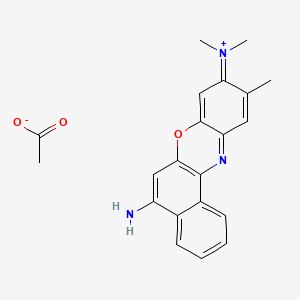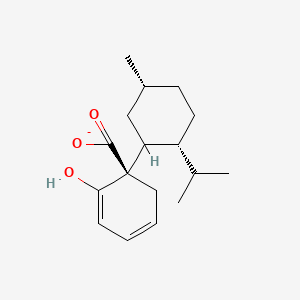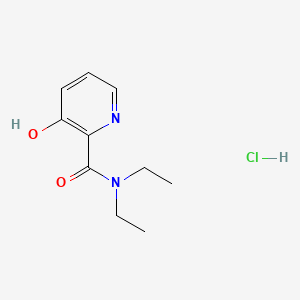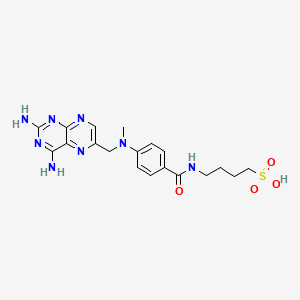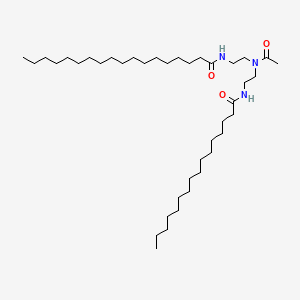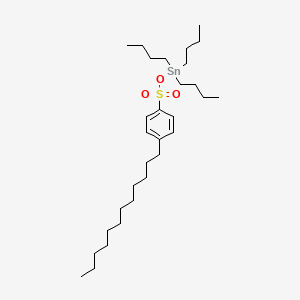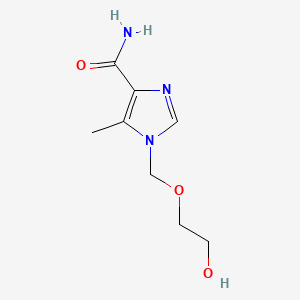
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazol-4-carboxamid, 1-((2-Hydroxyethoxy)methyl)-5-methyl- ist eine chemische Verbindung, die zur Imidazol-Familie gehört. Imidazole sind heterozyklische Verbindungen, die Stickstoffatome an nicht benachbarten Positionen in einem fünfgliedrigen Ring enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Carboxamidgruppe an der 4-Position, einer Hydroxyethoxymethylgruppe an der 1-Position und einer Methylgruppe an der 5-Position aus. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Die Synthese von 1H-Imidazol-4-carboxamid, 1-((2-Hydroxyethoxy)methyl)-5-methyl-, umfasst mehrere Schritte. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung des Imidazolrings, der aus Glyoxal, Ammoniak und Formaldehyd gewonnen werden kann.
Bildung der Carboxamidgruppe: Die Carboxamidgruppe wird durch eine Reaktion mit einem geeigneten Amin an der 4-Position des Imidazolrings eingeführt.
Einführung der Hydroxyethoxymethylgruppe: Die Hydroxyethoxymethylgruppe wird durch eine nucleophile Substitutionsreaktion mit einem geeigneten Alkylierungsmittel an der 1-Position eingeführt.
Methylierung: Der letzte Schritt beinhaltet die Methylierung der 5-Position mit einem Methylierungsmittel wie Methyliodid.
Industrielle Produktionsmethoden können ähnliche Schritte umfassen, sind jedoch für die Großproduktion optimiert, einschließlich der Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um die Ausbeute und Reinheit zu erhöhen.
Chemische Reaktionsanalyse
1H-Imidazol-4-carboxamid, 1-((2-Hydroxyethoxy)methyl)-5-methyl-, unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Hydroxyethoxymethylgruppe durch andere Nucleophile ersetzt werden kann.
Hydrolyse: Die Carboxamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen, Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1H-Imidazol-4-carboxamid, 1-((2-Hydroxyethoxy)methyl)-5-methyl-, hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und antimykotische Eigenschaften.
Medizin: Es wird untersucht, ob es als pharmazeutischer Wirkstoff eingesetzt werden kann, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Es wird bei der Herstellung verschiedener industrieller Chemikalien und Materialien verwendet, darunter Polymere und Harze.
Wirkmechanismus
Der Wirkmechanismus von 1H-Imidazol-4-carboxamid, 1-((2-Hydroxyethoxy)methyl)-5-methyl-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. So kann es beispielsweise bestimmte Enzyme inhibieren, indem es an ihre aktiven Zentren bindet, was zu einer Verringerung ihrer katalytischen Aktivität führt. Die Hydroxyethoxymethylgruppe kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern und so ihre Wechselwirkung mit biologischen Zielstrukturen erleichtern.
Analyse Chemischer Reaktionen
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy methyl group can be replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carboxamide, 1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. The hydroxyethoxy methyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazol-4-carboxamid, 1-((2-Hydroxyethoxy)methyl)-5-methyl-, kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1H-Imidazol-4-carboxamid: Fehlt die Hydroxyethoxymethyl- und die Methylgruppe, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führt.
1H-Imidazol-4-carboxamid, 1-((2-Hydroxyethoxy)methyl)-: Ähnliche Struktur, jedoch fehlt die Methylgruppe an der 5-Position, was zu Unterschieden in Reaktivität und Anwendungen führt.
1H-Imidazol-4-carboxamid, 1-((2-Hydroxyethoxy)methyl)-5-ethyl-:
Die Einzigartigkeit von 1H-Imidazol-4-carboxamid, 1-((2-Hydroxyethoxy)methyl)-5-methyl-, liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht, die es für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.
Eigenschaften
CAS-Nummer |
95936-40-6 |
|---|---|
Molekularformel |
C8H13N3O3 |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-5-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C8H13N3O3/c1-6-7(8(9)13)10-4-11(6)5-14-3-2-12/h4,12H,2-3,5H2,1H3,(H2,9,13) |
InChI-Schlüssel |
JOFZCYGJJKMVNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1COCCO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



